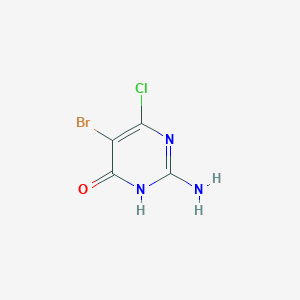

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-6-chloropyrimidin-4(1H)-one, also known as ABPC, is a heterocyclic compound containing both nitrogen and oxygen atoms. It is a colorless, crystalline solid with a molecular weight of 207.07 g/mol. It is an important building block in organic synthesis, and is widely used in the medical, pharmaceutical, and agricultural industries. ABPC has a variety of applications, such as in the synthesis of pharmaceuticals, pesticides, herbicides, and biocides. In addition, it is used in the synthesis of polymers, dyes, and other materials.

Scientific Research Applications

Molecular Structure and Bonding

Research on pyrimidines, including derivatives like 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one, has elucidated the importance of molecular recognition processes involving hydrogen bonding, critical for pharmaceutical applications. Studies demonstrate how pyrimidine derivatives participate in complex hydrogen-bonding networks, influencing their structural conformations and potential biological activities (Rajam et al., 2017).

Synthesis and Reactivity

The compound has been employed in the synthesis of various heterocyclic compounds, serving as a key intermediate in the preparation of thiadiazolo[3,2-α]pyrimidin-7-ones and other pyrimidine derivatives. These reactions often involve nucleophilic substitution and cyclocondensation steps, demonstrating the compound's versatility in organic synthesis (Safarov et al., 2005).

Biological Activity

Pyrimidine derivatives have been explored for their cytotoxic activities, with studies focusing on the synthesis and evaluation of new compounds for potential anticancer properties. For instance, the development of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives has shown promising cytotoxic activities against various cancer cell lines, highlighting the potential of pyrimidine-based compounds in therapeutic applications (Kökbudak et al., 2020).

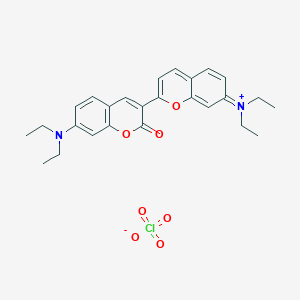

Sensor Applications

Furthermore, the chemical structure of pyrimidine derivatives has been utilized in the design of fluorescent sensors, such as for the detection of metal ions. This application is crucial for environmental monitoring and biological research, where specific and sensitive detection methods are required (Yadav & Singh, 2018).

properties

IUPAC Name |

2-amino-5-bromo-4-chloro-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3O/c5-1-2(6)8-4(7)9-3(1)10/h(H3,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXYGAMSKCAQGIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286909 |

Source

|

| Record name | 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one | |

CAS RN |

55740-64-2 |

Source

|

| Record name | NSC48251 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro[(1,2,3,4,5,6-eta)-2,2'',4,4'',6,6''-hexamethyl[1,1':3',1''-terphenyl]-2'-thiolato-kappaS][tris(4-fluorophenyl)phosphine-kappaP]ruthenium(II)](/img/structure/B1496000.png)

![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1496004.png)

![[(1R,2S,3S,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B1496005.png)

![[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14Z,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B1496027.png)